N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline
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Overview
Description
N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline is an organic compound that features a brominated cyclopentene ring attached to a methoxy-substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline typically involves the bromination of cyclopentene followed by a coupling reaction with 3-methoxy-N-methylaniline. One common method includes:
Bromination of Cyclopentene: Cyclopentene is reacted with bromine to form 2-bromocyclopentene.
Coupling Reaction: The 2-bromocyclopentene is then coupled with 3-methoxy-N-methylaniline in the presence of a base such as potassium carbonate to yield the desired product
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Under certain conditions, the compound can undergo cyclization to form heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Scientific Research Applications
N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyclopent-2-en-1-yl)-3-methoxy-N-methylaniline: Lacks the bromine atom, which may result in different reactivity and applications.
N-(2-Bromocyclopent-2-en-1-yl)-4-methoxy-N-methylaniline: Similar structure but with a different position of the methoxy group, leading to variations in chemical behavior.
Properties
Molecular Formula |
C13H16BrNO |
---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
N-(2-bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C13H16BrNO/c1-15(13-8-4-7-12(13)14)10-5-3-6-11(9-10)16-2/h3,5-7,9,13H,4,8H2,1-2H3 |
InChI Key |
YXRLRRZLILQLOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC=C1Br)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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